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Introduction to Necroptosis

Necroptosis is a regulated form of necrotic cell death that is typically activated when apoptosis
is inhibited.[1] Unlike the immunologically silent process of apoptosis, necroptosis is highly
inflammatory due to the rupture of the plasma membrane and the subsequent release of
damage-associated molecular patterns (DAMPSs).[2] This form of cell death plays a critical role
in various physiological and pathological processes, including host defense against pathogens,
inflammatory diseases, and ischemia-reperfusion injury.[3][4]

The core signaling pathway of necroptosis is mediated by a trio of proteins: Receptor-
Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and
Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[5] Under specific stimuli, such as
the binding of Tumor Necrosis Factor (TNF) to its receptor (TNFR1) in the absence of active
Caspase-8, RIPK1 and RIPKS3 are recruited to form a multi-protein complex known as the
necrosome. Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the
activation of RIPK3. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event
triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it
disrupts membrane integrity, leading to cell lysis.

The study of necroptosis in vivo relies on a variety of animal models, primarily genetically
engineered mice, that allow for the investigation of the roles of RIPK1, RIPK3, and MLKL in
health and disease. These models are indispensable tools for dissecting the molecular
mechanisms of necroptosis and for the preclinical evaluation of potential therapeutic inhibitors.

In Vivo Models of Necroptosis
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Genetic Models

Genetically modified mouse models have been instrumental in confirming the key components
of the necroptosis pathway and exploring their physiological and pathological roles.

o RIPK1 Deficient and Kinase-Inactive Models:

o Complete Ripkl knockout mice (Ripk1-/-) die perinatally, highlighting a critical role for
RIPK1 in survival that is independent of its kinase activity.

o To overcome this lethality and specifically study the function of its kinase activity, Ripk1
kinase-inactive knock-in mice have been generated, such as Ripk1D138N/D138N and
Ripk1K45A/K45A. These mice are viable and have proven to be valuable tools, as cells
derived from them are resistant to necroptotic stimuli, and the animals are protected from
conditions like TNF-induced shock.

o RIPK3 Deficient and Kinase-Inactive Models:

o Ripk3 knockout mice (Ripk3-/-) are viable, fertile, and do not display any obvious
spontaneous phenotypes under standard laboratory conditions. This has made them a
widely used model to investigate the role of necroptosis in various disease contexts.

o The absence of RIPK3 has been shown to reduce inflammation in mouse models of
atherosclerosis, colitis, and liver steatosis.

o Similar to the Ripkl models, kinase-inactive Ripk3K51A/K51A mice have also been
developed and are viable.

o MLKL Deficient Models:

o As the terminal executioner of necroptosis, MIkl knockout mice (MIkl-/-) are also viable and
show no overt phenotype at baseline.

o These mice have been crucial in demonstrating the role of MLKL-dependent necroptosis
in a range of diseases. For example, MIkl-/- mice have shown protection in models of skin
inflammation and hematopoietic dysfunction. The generation of MIkl-/- mice has been
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achieved through various techniques, including traditional homologous recombination and
CRISPR-Cas9.

Inducible and Cell-Specific Models

To study the impact of necroptosis in specific tissues or at particular developmental stages,
conditional and inducible models have been developed.

o Conditional Knockout Models: Cre-Lox systems have been employed to generate tissue-
specific knockouts of Ripkl and MIkI. For example, epidermis-specific deletion of Ripkl
leads to skin inflammation that is dependent on RIPK3.

 Inducible Overexpression Models: Knock-in mouse models that allow for the overexpression
of Ripk3 or MIkl upon crossing with Cre-transgenic mice have been created. For instance,
hepatocyte-specific overexpression of Ripk3 or Mlkl in mice leads to increased necroptosis
and inflammation in the liver when challenged with an oxidative stress inducer like carbon
tetrachloride (CCl4).

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from key studies utilizing in vivo models of
necroptosis.
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Model

Challenge

Key Findings Reference

MIkl-/- Mice

Cecal Ligation and

Puncture (Sepsis)

~50% survival in
MIkI-/- vs. ~25% in
Wild-Type (WT) at
180h. Reduced serum
levels of ALT, BUN,
HMGB1, IL-1f3, and
TNFa in MIkI-/- mice.

MIkl-/- Mice

TNFa Injection (1
mg/kg)

Increased survival in
MIkl-/- mice compared
to WT.

MIkl-/- Mice

Fat, Fructose,
Cholesterol Diet (12

weeks)

MIkI-/- mice were
protected from liver
injury (reduced
AST/ALT), steatosis,
apoptosis (reduced
TUNEL+ cells), and
inflammation (reduced
TNFa, IL-1B mRNA).

hRipk3-KI Mice

Carbon Tetrachloride
(CCl4)

Increased MLKL
oligomerization and
liver inflammation
(increased TNFaq, IL-
6) in hRipk3-KI mice

compared to controls.

hMIkI-KI Mice

Carbon Tetrachloride
(CCl4)

Increased MLKL
oligomerization and
liver inflammation
(increased TNFaq, IL-
6) in hMIkI-KI mice

compared to controls.

Ripk1D138N/D138N
Mice

TNFa Injection

Protected from TNF-
induced shock and

hypothermia
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compared to WT

mice.

Experimental Protocols

Protocol for Induction of Necroptosis in Mice: TNF-
Induced Shock Model

This protocol is adapted from methodologies described for studying TNF-induced systemic
inflammation and shock.

Materials:

Genetically modified mice (e.g., Ripk1D138N/D138N, Ripk3-/-, MIkl-/-) and wild-type
littermate controls.

Recombinant murine TNFa.

Sterile, pyrogen-free phosphate-buffered saline (PBS).

Rectal thermometer.

Procedure:

Animal Preparation: Use age- and sex-matched mice. Allow animals to acclimate to the
facility for at least one week prior to the experiment.

e TNFa Administration: Prepare a stock solution of murine TNFa in sterile PBS. Administer a
lethal dose of TNFa (e.g., 20-40 pg per mouse) via intraperitoneal (i.p.) or intravenous (i.v.)
injection.

e Monitoring: Monitor the mice for signs of distress and measure core body temperature using
a rectal thermometer at regular intervals (e.qg., every hour) for up to 12 hours. TNF-induced
shock is characterized by a progressive drop in body temperature.

o Survival Analysis: Monitor survival over a 24-48 hour period.
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o Tissue Collection: At predetermined endpoints, or upon euthanasia, collect blood and tissues
(e.g., liver, spleen, intestine) for further analysis.

Protocol for Assessment of Necroptosis in Tissues:
Western Blot for Phospho-MLKL

Detection of phosphorylated MLKL (p-MLKL) is a key indicator of necroptosis activation.
Materials:

e Collected tissue samples.

» RIPA buffer with protease and phosphatase inhibitors.

o BCA protein assay kit.

o SDS-PAGE gels and electrophoresis equipment.

o Wet transfer system and PVDF membranes.

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

o Primary antibodies: anti-phospho-MLKL (e.g., Ser345 for mouse), anti-total-MLKL, anti-[3-
actin (loading control).

o HRP-conjugated secondary antibody.

o Enhanced chemiluminescence (ECL) substrate.
e Imaging system.

Procedure:

¢ Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at
high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the
supernatant containing the protein lysate.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample
buffer and heat at 95-100°C for 5-10 minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 ug) onto an SDS-
PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a
PVDF membrane.

e Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b.
Incubate the membrane with the primary anti-phospho-MLKL antibody overnight at 4°C,
following the manufacturer's recommended dilution. c. Wash the membrane three times with
TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room
temperature. e. Wash the membrane again three times with TBST.

» Detection: Apply ECL substrate to the membrane and visualize the protein bands using a
chemiluminescence imaging system.

» Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for
total MLKL and a loading control like 3-actin to ensure equal protein loading.

Signaling Pathways and Workflows
Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis pathway initiated by TNFR1.
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Caption: Core signaling cascade of TNF-induced necroptosis.
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General Experimental Workflow for In Vivo Necroptosis
Studies

The diagram below outlines a typical workflow for conducting research on necroptosis using

animal models.
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Caption: A general workflow for in vivo necroptosis experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b8722744?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600508/
https://pubmed.ncbi.nlm.nih.gov/25160988/
https://pubmed.ncbi.nlm.nih.gov/25160988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9969410/
https://www.cellsignal.com/pathways/necrotic-cell-death-pathway
https://www.benchchem.com/product/b8722744#compound-name-in-vivo-models
https://www.benchchem.com/product/b8722744#compound-name-in-vivo-models
https://www.benchchem.com/product/b8722744#compound-name-in-vivo-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8722744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8722744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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